Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate
Description
Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl (-CH₂Cl) group at position 3 and a methyl propanoate ester (-CH₂CH₂COOCH₃) at position 5. The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing two oxygen atoms and one nitrogen atom, known for its stability and versatility in medicinal and materials chemistry . This compound’s structural features position it as a candidate for applications in drug discovery, agrochemicals, and polymer chemistry.
Properties
IUPAC Name |
methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-12-7(11)3-2-6-9-5(4-8)10-13-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLDKZVWVQBDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate typically involves the reaction of 3-(chloromethyl)-1,2,4-oxadiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxadiazole oxides .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate has been investigated for its potential as an antimicrobial and antifungal agent. The oxadiazole ring system is known for its biological activity, and derivatives of this compound have shown promise in inhibiting the growth of various pathogens.
Case Study : A study published in Bioorganic & Medicinal Chemistry explored the synthesis of oxadiazole derivatives and their antimicrobial activities. The results indicated that compounds with the oxadiazole moiety exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Agricultural Chemistry
The compound's chloromethyl group enhances its reactivity, making it a candidate for developing new agrochemicals. Research has focused on its use as a pesticide or herbicide, leveraging the oxadiazole structure's ability to disrupt biological processes in pests.
Data Table: Efficacy of Oxadiazole Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | Journal of Agricultural Science |
| Compound B | Leafhoppers | 78 | Crop Protection Journal |
| This compound | Various pests | TBD | Ongoing research |
Material Science
In materials science, the compound serves as a building block for synthesizing polymers and other materials with enhanced properties. Its ability to form cross-linked structures makes it valuable in creating durable coatings and adhesives.
Case Study : Research conducted by Materials Science & Engineering highlighted the use of oxadiazoles in developing high-performance polymeric materials. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Methyl 3-(3-chloroisoxazol-5-yl)propanoate
- Structure : Replaces the 1,2,4-oxadiazole ring with a 1,2-oxazole (isoxazole) core. The chloro substituent is directly attached to the isoxazole ring at position 3 .
- Key Differences: Electronic Properties: Isoxazole’s oxygen and nitrogen atoms are adjacent, creating a less electron-deficient ring compared to 1,2,4-oxadiazole, which has a wider separation of heteroatoms. Reactivity: The chloro substituent on isoxazole is less reactive than the chloromethyl group on the target compound, limiting its utility in nucleophilic substitution reactions. Molecular Weight: 189.595 g/mol (C₇H₈ClNO₃) vs. ~217.63 g/mol (estimated for the target compound), reflecting differences in substituent complexity .
Substituent Variations on the 1,2,4-Oxadiazole Ring
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Methyl 3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoate
- Structure : Features a 2-chloro-4-fluorophenyl substituent on the oxadiazole ring, retaining the methyl ester side chain .
- Key Differences :
- Electronic and Steric Effects : The aryl substituent introduces steric bulk and strong electron-withdrawing effects (Cl, F), which may stabilize the oxadiazole ring and alter binding affinities in biological targets.
- Applications : Aryl-substituted oxadiazoles are often explored as kinase inhibitors or antimicrobial agents, whereas the chloromethyl group in the target compound is more suited for covalent binding or polymer crosslinking .
Functional Group Modifications in the Side Chain
3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole
- Structure: Lacks the propanoate ester side chain, instead featuring a simple ethyl (-CH₂CH₃) group at position 5 .
- Reactivity: Both compounds share a chloromethyl group, but the absence of an ester in this analogue reduces susceptibility to hydrolysis, improving stability under basic conditions .
Comparative Data Table
Biological Activity
Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₉ClN₂O₃
- CAS Number : 1711-85-9
- Molecular Weight : 194.61 g/mol
-
Structural Formula :
Antimicrobial Properties
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives of oxadiazoles have been shown to possess antibacterial effects against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
In a study examining the antibacterial activity of methanolic extracts containing oxadiazole derivatives, it was found that certain fractions exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus as low as 62.5 µg/mL . The presence of the chloromethyl group in the structure is believed to enhance these activities by facilitating interactions with bacterial cell membranes.
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that compounds with oxadiazole rings can induce apoptosis in cancer cell lines. For example, similar oxadiazole derivatives have shown IC50 values ranging from 15.6 to over 200 µM against various cancer cell lines .
A detailed analysis of the cytotoxic effects revealed that the compound could inhibit cell proliferation significantly in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The mechanism is hypothesized to involve DNA damage through alkylation processes initiated by the chloromethyl group .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Alkylation of DNA : The chloromethyl group can form covalent bonds with nucleophilic sites on DNA, leading to mutations and triggering apoptotic pathways.
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
- Membrane Disruption : The lipophilicity associated with the oxadiazole structure may allow for better penetration into bacterial membranes, leading to cell lysis.
Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions of precursors containing chloromethyl and oxadiazole moieties. For example, chloroacetyl chloride can react with a hydroxylamine intermediate under reflux in dry toluene, with pyridine as a base to neutralize HCl byproducts. Reaction parameters like temperature (80–100°C), solvent choice (polar aprotic solvents), and stoichiometric ratios (e.g., 1:1.2 for chloroacetyl chloride) are critical for yield optimization. Ultrasound-assisted methods may accelerate reaction rates by enhancing molecular interactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) identifies proton environments, particularly the chloromethyl (-CH2Cl) and ester (-COOCH3) groups.
- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) resolves the 3D structure, including bond angles and intermolecular interactions. SHELXL is widely employed for small-molecule refinement due to its robustness in handling twinned or high-resolution data .
Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl (-CH2Cl) group is highly electrophilic, making it susceptible to nucleophilic attack by amines, thiols, or alkoxides. For example, it can undergo SN2 reactions to form derivatives like -CH2NH2 or -CH2SR. Kinetic studies should monitor reaction progress under varying pH and solvent polarity to optimize substitution efficiency .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in enzymatic inhibition data involving this compound?
If inconsistent inhibition results arise (e.g., varying IC50 values), consider:
- Enzyme source purity : Use recombinant enzymes with verified activity.
- Assay conditions : Standardize buffer pH, ionic strength, and temperature.
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to distinguish mechanisms. Related oxadiazole derivatives inhibit enzymes by binding to active sites or allosteric regions, which can be validated via molecular docking simulations .
Q. How can researchers evaluate the compound’s stability under different storage and experimental conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures.
- Hydrolytic stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The ester group may hydrolyze under alkaline conditions.
- Light sensitivity : Conduct accelerated photodegradation studies using UV-Vis spectroscopy. Evidence from similar compounds suggests that chloromethyl-oxadiazoles are stable at room temperature in anhydrous environments but degrade in humid conditions .
Q. What role does this compound play in multicomponent reactions (MCRs) for generating bioactive heterocycles?
The oxadiazole core and chloromethyl group enable participation in Ugi, Passerini, or Hantzsch reactions. For instance, reacting with aldehydes and amines can yield imidazo-oxadiazole hybrids. Optimize MCRs by screening catalysts (e.g., Lewis acids) and solvents (e.g., DMF or THF) to enhance regioselectivity .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases or proteases).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, BBB permeability) via SwissADME or ADMETlab. Studies on analogous compounds highlight hydrophobic interactions between oxadiazole rings and protein pockets .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
